4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
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Overview
Description
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes nitration, followed by the introduction of the amino group through a reduction process. The benzoyl group is then added via Friedel-Crafts acylation, and the propynylsulfanyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various acylated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of potential pharmaceutical agents, especially those targeting enzyme inhibition or receptor modulation.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, it is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynylsulfanyl group can engage in covalent bonding with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
- 4-Amino-5-benzoyl-2-(methylsulfanyl)-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-(propylsulfanyl)-3-thiophenecarbonitrile
Comparison: Compared to its analogs, 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is unique due to the presence of the propynylsulfanyl group, which imparts distinct reactivity and potential for covalent interactions. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-prop-2-ynylsulfanylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h1,3-7H,8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOBXPXYIOGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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